1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid
Description
Contextualization within Contemporary Organic and Medicinal Chemistry
In a broader context, the molecular architecture of 1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid places it within a class of compounds of high interest to chemists. The piperidine (B6355638) ring is a saturated heterocycle that is a key structural feature in numerous pharmaceuticals. The carboxylic acid group often serves as a crucial point for biological interactions or as a handle for further chemical modification. researchgate.net The nitrobenzoyl moiety is a versatile component in organic synthesis, with the nitro group acting as a strong electron-withdrawing group and a precursor for conversion into other functional groups, such as amines.
The synthesis of related piperidine-4-carboxylic acid derivatives is well-documented. General methods often involve the acylation of the piperidine nitrogen with a suitable benzoyl chloride or the hydrogenation of pyridine (B92270) precursors. evitachem.comgoogle.com For instance, the synthesis of a similar compound, 1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid, involves reacting a piperidine derivative with a corresponding nitrobenzoyl chloride. evitachem.com However, specific synthetic procedures and detailed characterization data for this compound itself are scarce in peer-reviewed journals.
Significance as a Synthetic Intermediate and Probe Molecule
The structure of this compound suggests its potential utility as a synthetic intermediate. The carboxylic acid function allows for the formation of amides, esters, and other derivatives, enabling the construction of more complex molecules. The nitro group can be readily reduced to an amine, which can then undergo a wide range of chemical transformations. This dual functionality makes such compounds valuable as building blocks.
Piperidine-4-carboxylic acid and its derivatives are recognized as versatile intermediates for pharmaceuticals. researchgate.net They serve as scaffolds to which various functionalities can be attached to explore structure-activity relationships (SAR) in drug development. For example, derivatives have been investigated as inhibitors of Mycobacterium abscessus DNA gyrase. nih.gov While this potential exists for this compound, there is no specific research available to confirm its use in these applications.
Overview of Research Trajectories
Currently, there are no clearly defined research trajectories focusing on this compound. The compound is listed in the catalogs of some chemical suppliers, indicating its availability for research purposes. However, this availability has not yet translated into a significant number of publications detailing its synthesis, properties, or applications.
Future research could potentially explore this compound in several directions:
Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce the compound in high purity and yield, followed by full spectroscopic and physical characterization.
Medicinal Chemistry: Using the compound as a scaffold to synthesize a library of derivatives. These could be screened for activity against various biological targets, leveraging the known pharmacological importance of the piperidine core.
Materials Science: Investigating the properties of the compound or its derivatives for applications in materials science, an area where related heterocycles have found use. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitrobenzoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-12(10-3-1-2-4-11(10)15(19)20)14-7-5-9(6-8-14)13(17)18/h1-4,9H,5-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNJNZYRDDIEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247670 | |
| Record name | 1-(2-Nitrobenzoyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953727-43-0 | |
| Record name | 1-(2-Nitrobenzoyl)-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=953727-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Nitrobenzoyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 2 Nitrobenzoyl Piperidine 4 Carboxylic Acid
Established Synthetic Routes to 1-(2-Nitrobenzoyl)piperidine-4-carboxylic Acid
The most direct and widely employed strategies for the synthesis of this compound involve the creation of an amide bond between the piperidine (B6355638) nitrogen and the carbonyl carbon of the 2-nitrobenzoyl group.
Amide Bond Formation Strategies for N-Acylation of Piperidine-4-carboxylic Acid
N-acylation of piperidine-4-carboxylic acid is a common method for introducing the 2-nitrobenzoyl group. This transformation can be accomplished by reacting the secondary amine of the piperidine ring with an activated derivative of 2-nitrobenzoic acid.
A highly effective method for this acylation involves the use of an activated acyl halide, specifically 2-nitrobenzoyl chloride. This reaction, a type of Schotten-Baumann reaction, proceeds by the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the acid chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. A similar, well-documented synthesis is the preparation of 1-(p-nitrobenzoyl)piperidine, where 4-nitrobenzoyl chloride is added to a solution of piperidine in dichloromethane at low temperatures. chemicalbook.com This reaction proceeds rapidly and in high yield, providing a strong precedent for the synthesis of the target molecule.
For the synthesis of this compound, the carboxylic acid moiety on the piperidine ring requires consideration. To prevent unwanted side reactions, such as the formation of an ester or anhydride, the carboxylic acid may be protected, for instance, as a methyl or ethyl ester, prior to acylation. The ester can then be hydrolyzed in a subsequent step to yield the final carboxylic acid product.
Table 1: Representative Reaction Conditions for Acylation with an Acid Chloride
| Parameter | Condition |
|---|---|
| Reactants | Piperidine-4-carboxylic acid (or its ester), 2-Nitrobenzoyl chloride |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Base | Triethylamine (TEA), Pyridine (B92270), or aqueous NaOH |
| Temperature | 0 °C to room temperature |
| Reaction Time | Typically 10 minutes to a few hours |
Modern organic synthesis frequently employs coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to prepare an acid chloride. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIC (N,N'-Diisopropylcarbodiimide) are highly efficient for this purpose. wikipedia.orgarkat-usa.org
The general mechanism involves the activation of the carboxylic acid (2-nitrobenzoic acid) by the coupling reagent. arkat-usa.org
HATU reacts with the carboxylate to form a highly reactive OAt-active ester. The pyridine nitrogen atom in the HOAt leaving group is thought to provide a neighboring group effect, accelerating the subsequent nucleophilic attack by the amine (piperidine-4-carboxylic acid). arkat-usa.org
DIC , a carbodiimide, activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is then attacked by the amine. To minimize potential side reactions and reduce racemization (if chiral centers are present), DIC is often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt). wikipedia.org
These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) and require an organic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the amine and neutralize any acidic byproducts.
Table 2: Typical Conditions for Amide Coupling Reactions
| Parameter | HATU Coupling | DIC/HOBt Coupling |
|---|---|---|
| Reactants | 2-Nitrobenzoic acid, Piperidine-4-carboxylic acid | 2-Nitrobenzoic acid, Piperidine-4-carboxylic acid |
| Coupling Reagent | HATU | DIC |
| Additive | None required | HOBt |
| Base | DIPEA, Triethylamine | DIPEA, Triethylamine |
| Solvent | DMF, Acetonitrile (B52724) | DCM, DMF |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
Alternative Synthetic Pathways
Beyond direct acylation, alternative strategies can be envisioned that form the key C-N bond or modify a precursor molecule already containing the piperidine ring.
An alternative approach involves forming the bond between the piperidine nitrogen and the aromatic ring through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or Goldberg reaction. wikipedia.org This method would involve coupling piperidine-4-carboxylic acid with a 2-nitrohalobenzene, such as 2-chloronitrobenzene or 2-bromonitrobenzene.
These reactions are typically catalyzed by copper(I) salts, such as CuI. researchgate.netnih.gov The presence of a strong electron-withdrawing group, like the nitro group, on the aryl halide activates the ring towards nucleophilic attack, making the reaction more feasible. The reaction often requires a ligand to stabilize the copper catalyst, with common examples being L-proline or phenanthroline. researchgate.netnih.gov A base, such as potassium carbonate or potassium phosphate, is necessary to deprotonate the piperidine nitrogen. researchgate.netnih.gov High-boiling polar aprotic solvents like DMF or DMSO are generally used, and the reactions may require elevated temperatures. wikipedia.orgresearchgate.net
A hypothetical, multi-step alternative route could involve the synthesis of 1-(2-nitrobenzoyl)-4-methylpiperidine as a precursor, followed by the oxidation of the methyl group at the 4-position to the desired carboxylic acid.
The precursor, 1-(2-nitrobenzoyl)-4-methylpiperidine, would first be synthesized via the amide bond formation strategies described in section 2.1.1, using 4-methylpiperidine as the starting material. The subsequent oxidation of the 4-methyl group presents a significant chemical challenge. Strong oxidizing agents are required to convert an alkyl group to a carboxylic acid. Potassium permanganate (KMnO4) is a classic reagent for this type of transformation. chemspider.com For example, methyl groups on aromatic rings can be oxidized to carboxylic acids using KMnO4 under basic or neutral conditions, often with heating. chemspider.com The reaction would need to be carefully controlled to achieve selective oxidation of the piperidine methyl group without affecting the electron-rich 2-nitrobenzoyl moiety. The reaction would likely be performed in a mixture of an organic solvent like pyridine and water at elevated temperatures. chemspider.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(p-nitrobenzoyl)piperidine |
| 1-(2-nitrobenzoyl)-4-methylpiperidine |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |
| 1-hydroxybenzotriazole (HOBt) |
| 2-bromonitrobenzene |
| 2-chloronitrobenzene |
| 2-nitrobenzoic acid |
| 2-nitrobenzoyl chloride |
| 4-methylpiperidine |
| 4-nitrobenzoyl chloride |
| Dichloromethane (DCM) |
| Dimethylformamide (DMF) |
| Dimethyl sulfoxide (DMSO) |
| N,N'-Diisopropylcarbodiimide (DIC) |
| N,N-diisopropylethylamine (DIPEA) |
| L-proline |
| Phenanthroline |
| Piperidine |
| Piperidine-4-carboxylic acid |
| Potassium carbonate |
| Potassium permanganate |
| Potassium phosphate |
| Pyridine |
| Tetrahydrofuran (THF) |
Application of Photoremovable Protecting Groups for Carboxylic Acids
In complex multi-step syntheses involving molecules with multiple reactive sites, the temporary protection of certain functional groups is a crucial strategy. For the carboxylic acid group of this compound, photoremovable protecting groups (PPGs), also known as photocages, offer a powerful tool for controlled deprotection. researchgate.netacs.org These groups can be cleaved by irradiation with light of a specific wavelength, providing excellent spatial and temporal control over the unmasking of the carboxylic acid. acs.org
A variety of photolabile groups are available for the protection of carboxylic acids, with o-nitrobenzyl and its derivatives being among the most commonly used. researchgate.net Other notable examples include phenacyl, coumarin-4-ylmethyl, and 2,5-dimethylphenacyl groups. researchgate.netacs.org The choice of a specific PPG depends on several factors, including the desired wavelength for photolysis, the quantum yield of the cleavage reaction, and the chemical stability of the protected compound to other reaction conditions.
The general strategy for installing a photoremovable protecting group on a carboxylic acid involves the formation of an ester linkage. For instance, the carboxylic acid can be reacted with a photolabile benzyl (B1604629) bromide derivative in the presence of a non-nucleophilic base.
Table 1: Examples of Photoremovable Protecting Groups for Carboxylic Acids
| Protecting Group | Structure | Typical Deprotection Wavelength | Key Features |
| o-Nitrobenzyl | UV light (e.g., 350 nm) | Widely used, well-understood photochemistry. researchgate.net | |
| 3-(4,5-dimethoxy-2-nitrophenyl)-2-butyl (DMNPB) | Near-UV (e.g., 364 nm) | High photolytic efficiency. researchgate.net | |
| 7-N,N-diethylaminocoumarin (DECM) | Visible light (e.g., >400 nm) | Allows for deprotection with less damaging, longer wavelength light. nih.gov | |
| p-Hydroxyphenacyl (pHP) | Near-UV | Rapid release rates, suitable for time-resolved studies. researchgate.net |
The application of these PPGs allows for the selective protection of the carboxylic acid in this compound while other transformations are carried out on the nitro group or the piperidine ring. Subsequent irradiation then cleanly regenerates the free carboxylic acid under neutral conditions, avoiding the need for harsh acidic or basic reagents that could affect other parts of the molecule.
General Protecting Group Strategies in Piperidine Chemistry
The secondary amine of the piperidine ring is a nucleophilic and basic center that often requires protection during synthetic sequences to prevent unwanted side reactions, such as N-alkylation or N-acylation. fiveable.me The choice of a suitable protecting group for the piperidine nitrogen is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.
Commonly used nitrogen protecting groups in piperidine chemistry include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and acyl groups. google.comcreative-peptides.com The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is typically removed by catalytic hydrogenolysis. creative-peptides.com
In the context of this compound, the piperidine nitrogen is already acylated with the 2-nitrobenzoyl group. This benzoyl group itself can be considered a protecting group, albeit a relatively robust one. The electron-withdrawing nature of the nitro group makes the amide bond more stable towards hydrolysis. However, in a synthetic route where the temporary presence of the 2-nitrobenzoyl group is desired, it can be introduced by reacting piperidine-4-carboxylic acid with 2-nitrobenzoyl chloride in the presence of a base.
Table 2: Common Nitrogen Protecting Groups in Piperidine Chemistry
| Protecting Group | Abbreviation | Structure | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl). creative-peptides.com | |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C). creative-peptides.com | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine). creative-peptides.comwikipedia.org | |
| Benzoyl | Bz | Strong acid or base, often harsh conditions. |
The concept of orthogonal protection is paramount in complex syntheses. nih.gov This strategy allows for the selective removal of one protecting group in the presence of others. For example, if the carboxylic acid of this compound were protected as a benzyl ester, the Cbz group on a different part of a larger molecule could be removed by hydrogenolysis without affecting the benzoyl group on the piperidine nitrogen.
Chemical Reactivity and Functional Group Transformations of this compound
The chemical reactivity of this compound is diverse, owing to the presence of the reducible nitro group, the versatile carboxylic acid moiety, and the reactive aromatic ring.
Reactions of the Nitro Group
The aromatic nitro group is readily reduced to an amino group, a transformation that is fundamental in the synthesis of many pharmaceuticals and fine chemicals. Catalytic hydrogenation is a widely employed method for this conversion due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct.
For the reduction of the 2-nitrobenzoyl group in this compound, various catalyst systems can be employed. Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of aromatic nitro compounds. The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent such as ethanol, methanol, or ethyl acetate.
Table 3: Catalyst Systems for the Reduction of Aromatic Nitro Groups
| Catalyst | Reductant | Typical Conditions | Notes |
| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature to moderate heat, atmospheric or elevated pressure | Highly efficient, but may also reduce other functional groups. |
| Raney Nickel | H₂ gas | Room temperature to moderate heat, atmospheric or elevated pressure | An alternative to Pd/C, sometimes shows different selectivity. |
| Tin(II) Chloride (SnCl₂) | HCl | Elevated temperatures | A classic method for nitro group reduction in the presence of other reducible groups. |
| Iron (Fe) | Acetic Acid | Reflux | A mild and often selective method. |
The resulting 1-(2-aminobenzoyl)piperidine-4-carboxylic acid is a valuable intermediate for the synthesis of various heterocyclic compounds, such as quinazolinones, through intramolecular condensation reactions. The proximity of the newly formed amino group to the amide carbonyl facilitates cyclization.
The nitro group in 2-nitrobenzoyl derivatives can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.org The strongly electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack, particularly when the nitro group is ortho or para to the leaving group. libretexts.org
In the case of this compound, the piperidine moiety is not a leaving group. However, if a suitable leaving group, such as a halogen, were present on the 2-nitrobenzoyl ring, it would be susceptible to displacement by nucleophiles. For instance, in a hypothetical compound like 1-(5-chloro-2-nitrobenzoyl)piperidine-4-carboxylic acid, the chlorine atom would be activated towards substitution by nucleophiles like alkoxides, amines, or thiolates.
The rate of SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the solvent. The reaction generally proceeds via an addition-elimination mechanism. libretexts.org
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group in this compound is a versatile functional handle that can undergo a wide range of transformations to generate various derivatives.
Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk Common catalysts include sulfuric acid and p-toluenesulfonic acid. masterorganicchemistry.com Alternatively, the carboxylic acid can be activated, for example, by conversion to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.
Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. youtube.com This transformation typically requires the use of a coupling agent to activate the carboxylic acid. growingscience.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to suppress side reactions and improve yields. growingscience.com
Table 4: Common Transformations of the Carboxylic Acid Moiety
| Reaction | Reagents | Product |
| Esterification | R'OH, H⁺ (catalyst) | Ester |
| Amide Formation | R'R''NH, Coupling Agent (e.g., EDC, HATU) | Amide |
| Reduction to Alcohol | LiAlH₄ or BH₃·THF | Primary Alcohol |
| Conversion to Acid Chloride | SOCl₂ or (COCl)₂ | Acid Chloride |
These transformations allow for the incorporation of the this compound scaffold into larger molecules and the modulation of its physicochemical properties.
The chemical compound this compound is a multifaceted molecule that lends itself to a variety of chemical transformations. Its structure, featuring a carboxylic acid group, a tertiary amide, a piperidine ring, and a nitroaromatic moiety, provides multiple sites for synthetic modification. This article explores the key synthetic methodologies involving this compound, focusing on esterification, amidation, cross-coupling reactions, and modifications of the piperidine ring itself.
1 Esterification Reactions
The carboxylic acid functional group in this compound is readily converted to its corresponding esters through several standard organic chemistry methods. The most common of these is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used as the solvent. masterorganicchemistry.commasterorganicchemistry.com The removal of water as it is formed can also be employed to favor the products. masterorganicchemistry.com
Another effective method for the esterification of similar piperidine-4-carboxylic acid derivatives involves the use of thionyl chloride (SOCl₂). chemicalbook.comchemicalbook.comprepchem.com In this two-step, one-pot procedure, the carboxylic acid is first converted to the more reactive acyl chloride intermediate by thionyl chloride. The subsequent addition of an alcohol then leads to the formation of the desired ester. For instance, the synthesis of ethyl piperidine-4-carboxylate can be achieved by reacting piperidine-4-carboxylic acid with anhydrous ethanol and thionyl chloride, followed by heating under reflux. chemicalbook.comchemicalbook.com Similarly, methyl 1-methylpiperidine-4-carboxylate has been synthesized by treating 1-methylisonipecotic acid hydrochloride with methanol and thionyl chloride at low temperatures, followed by warming. prepchem.com
These methodologies can be applied to this compound to produce a variety of ester derivatives, which are valuable as intermediates in the synthesis of more complex molecules. The choice of alcohol allows for the introduction of different alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.
Table 1: Examples of Esterification Reactions of Piperidine-4-Carboxylic Acid Derivatives
| Starting Material | Reagents | Product | Reference |
| Piperidine-4-carboxylic acid | Anhydrous ethanol, Thionyl chloride | Ethyl piperidine-4-carboxylate | chemicalbook.comchemicalbook.com |
| 1-Methylisonipecotic acid hydrochloride | Methanol, Thionyl chloride | Methyl 1-methylpiperidine-4-carboxylate | prepchem.com |
| 2-chloro-5-iodobenzoic acid | Methanol, Sulfuric acid | Methyl 2-chloro-5-iodobenzoate | mdpi.com |
2 Amidation Reactions
The carboxylic acid moiety of this compound can also be converted to a wide range of amides. This transformation is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. nih.gov
A closely related analogue, 1-(2-fluoro-4-nitrophenyl)piperidine-4-carboxamide, has been synthesized by reacting 3,4-difluoronitrobenzene with isonipecotamide in the presence of triethylamine. chemicalbook.com This reaction proceeds via nucleophilic aromatic substitution, where the piperidine nitrogen of isonipecotamide displaces one of the fluorine atoms on the nitroaromatic ring. While this example illustrates the formation of the amide bond prior to the introduction of the nitrobenzoyl group, direct amidation of this compound with various amines using standard coupling protocols is also a viable synthetic route. researchgate.net
Furthermore, the direct condensation of carboxylic acids and amines can be facilitated by catalysts such as niobium(V) oxide (Nb₂O₅), which acts as a reusable Lewis acid catalyst. researchgate.net Such methods offer a more environmentally benign approach to amide bond formation. The versatility of amidation reactions allows for the introduction of a wide array of substituents, which is particularly useful in medicinal chemistry for exploring structure-activity relationships. researchgate.net
Table 2: Reagents for Amidation of Carboxylic Acids
| Coupling Reagent/Catalyst | Description | Reference |
| Dicyclohexylcarbodiimide (DCC) | A widely used carbodiimide for amide bond formation. | nih.gov |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble carbodiimide, facilitating product purification. | nih.gov |
| Niobium(V) oxide (Nb₂O₅) | A reusable Lewis acid catalyst for direct amidation. | researchgate.net |
| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | An efficient coupling agent for amidation under mild conditions. | researchgate.net |
3 Participation in Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)
The this compound scaffold can be further elaborated through palladium-catalyzed cross-coupling reactions. While the parent molecule itself does not possess a suitable leaving group for direct coupling, its derivatives can be designed to participate in such transformations. For instance, if the nitrobenzoyl group were to be replaced with a bromo- or iodobenzoyl group, the resulting aryl halide could readily undergo Suzuki-Miyaura coupling. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. mdpi.comnih.gov
The Suzuki-Miyaura reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool in modern organic synthesis. mdpi.com For example, a one-pot sequential Suzuki-Miyaura coupling followed by hydrogenation has been used for the chemoselective synthesis of functionalized piperidines. nih.gov It is important to note that the presence of a carboxylic acid group on the boronic acid partner can sometimes inhibit the reaction by coordinating to the palladium center. nih.gov
Although direct Suzuki-Miyaura coupling on the nitroaromatic ring of this compound is not a standard transformation, recent advancements have shown that nitroarenes can, in some cases, act as electrophilic coupling partners in palladium-catalyzed reactions. mdpi.comresearchgate.net These reactions often require specific ligands and conditions. The development of such methodologies could open up new avenues for the direct functionalization of the nitrobenzoyl moiety of the title compound.
Table 3: Components of a Suzuki-Miyaura Coupling Reaction
| Component | Role | Example | Reference |
| Electrophile | Organic halide or triflate | Aryl bromide, Aryl iodide | mdpi.com |
| Nucleophile | Organoboron compound | Arylboronic acid, Arylboronic ester | mdpi.com |
| Catalyst | Palladium complex | Pd(PPh₃)₄, Pd(OAc)₂ | mdpi.com |
| Base | To activate the organoboron species | K₂CO₃, Cs₂CO₃ | mdpi.com |
3 Modifications of the Piperidine Ring System
The piperidine ring of this compound offers another site for chemical modification. The functionalization of pre-existing piperidine rings is a common strategy in the synthesis of complex nitrogen-containing heterocycles. nih.govresearchgate.net One approach involves the direct, site-selective C-H functionalization of the piperidine ring. For example, rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been used to introduce substituents at the C2, C3, or C4 positions of the piperidine ring, with the regioselectivity being controlled by the choice of catalyst and the nitrogen protecting group. nih.gov
Another strategy for modifying the piperidine ring involves reactions such as alkylation and reductive amination. tsijournals.com For instance, a series of piperidine ring-modified analogues of methylphenidate have been synthesized through piperidine ring alkylation followed by reduction. tsijournals.com Furthermore, the piperidine ring can be constructed through various cyclization strategies, and these methods can be adapted to introduce substituents at different positions. nih.gov
Table 4: General Strategies for Piperidine Ring Modification
| Strategy | Description | Reference |
| C-H Functionalization | Direct introduction of substituents at C-H bonds of the piperidine ring. | nih.gov |
| Alkylation | Introduction of alkyl groups at the nitrogen or carbon atoms of the ring. | tsijournals.com |
| Reductive Amination | Formation of a C-N bond by the reaction of an amine with a carbonyl compound, followed by reduction. | tsijournals.com |
| Cyclization Reactions | Construction of the piperidine ring from acyclic precursors to introduce desired substituents. | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms. For a molecule such as 1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid, with its distinct aromatic and aliphatic regions, NMR is indispensable for confirming its structure and understanding the electronic effects of its functional groups.
Proton (¹H) NMR Spectral Analysis and Proton Environment Elucidation
The protons on the piperidine (B6355638) ring would exhibit complex splitting patterns due to their diastereotopic nature arising from the rigid, substituted ring system. Protons on carbons adjacent to the nitrogen atom are expected to be deshielded and would likely resonate in the 2-3 ppm range. The protons on the 2-nitrophenyl group would appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The electron-withdrawing nitro group would cause a downfield shift of the ortho and para protons relative to the protons of an unsubstituted benzene (B151609) ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | Deshielded due to electronegative oxygens and hydrogen bonding. |
| Aromatic (2-nitrophenyl) | 7.0 - 8.5 | Multiplets | Complex splitting due to ortho, meta, and para coupling. |
| Piperidine (adjacent to N) | 2.0 - 3.0 | Multiplets | Deshielded by the adjacent nitrogen atom. |
| Piperidine (other) | 1.5 - 2.5 | Multiplets | Overlapping signals in the aliphatic region. |
Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Skeleton Assignment
A ¹³C NMR spectrum would provide a map of the carbon skeleton of this compound. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 160 and 180 ppm. The carbons of the 2-nitrophenyl group would resonate in the aromatic region (approximately 110-160 ppm), with the carbon attached to the nitro group being significantly deshielded. The carbons of the piperidine ring would appear in the aliphatic region, with those adjacent to the nitrogen atom shifted downfield due to the inductive effect of the nitrogen.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-C OOH) | 160 - 180 | Highly deshielded carbonyl carbon. |
| Aromatic (2-nitrophenyl) | 110 - 160 | Chemical shifts influenced by the nitro and benzoyl groups. |
| Piperidine (adjacent to N) | 40 - 60 | Deshielded by the adjacent nitrogen atom. |
| Piperidine (other) | 20 - 40 | Typical aliphatic carbon chemical shifts. |
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity Mapping
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would reveal one-bond correlations between protons and their directly attached carbon atoms. This would allow for the definitive assignment of which protons are bonded to which carbons in both the piperidine ring and the 2-nitrophenyl group.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the 2-nitrobenzoyl group and the piperidine ring, as well as the position of the carboxylic acid group on the piperidine ring. For instance, correlations would be expected between the protons on the piperidine ring adjacent to the nitrogen and the carbonyl carbon of the benzoyl group.
Nitrogen-15 (¹⁵N) NMR Spectroscopy
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR, could provide valuable information about the electronic environment of the two nitrogen atoms in this compound. The nitrogen of the nitro group would have a significantly different chemical shift compared to the nitrogen in the piperidine ring, reflecting their distinct bonding and oxidation states.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule.
Identification of Key Functional Group Vibrations (e.g., Carbonyl Stretching)
The IR spectrum of this compound would be characterized by several key absorption bands. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically broadened by hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak, generally in the range of 1700-1725 cm⁻¹. Additionally, the C=O stretching of the amide (from the nitrobenzoyl group attached to the piperidine nitrogen) would likely appear in the region of 1630-1680 cm⁻¹. The nitro group would also exhibit characteristic symmetric and asymmetric stretching vibrations.
Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretching vibrations would be observable. The symmetric vibrations of the aromatic ring are often strong in Raman spectra, which would aid in characterizing the 2-nitrophenyl group.
Interactive Data Table: Key IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Broad and strong in IR due to hydrogen bonding. |
| Carboxylic Acid (-C=O) | C=O Stretch | 1700 - 1725 | Strong and sharp in IR. |
| Amide (-C=O) | C=O Stretch | 1630 - 1680 | Strong in IR. |
| Nitro Group (-NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong in IR. |
| Nitro Group (-NO₂) | Symmetric Stretch | 1300 - 1370 | Strong in IR. |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Multiple bands in both IR and Raman. |
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
A detailed analysis of the specific hydrogen bonding networks for this compound, which would involve identifying hydrogen bond donors and acceptors and quantifying bond lengths and angles, is not available. While general principles suggest potential for both intramolecular hydrogen bonding (between the carboxylic acid proton and the nitro group) and intermolecular hydrogen bonding (forming carboxylic acid dimers or interactions with the amide carbonyl), specific experimental evidence is absent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
An experimental mass spectrum and a detailed analysis of the fragmentation pattern for this compound have not been published. A theoretical molecular weight can be calculated, but the actual fragmentation pathways under specific ionization conditions remain undetermined.
X-ray Crystallography for Solid-State Three-Dimensional Structure Determination
There is no published crystal structure for this compound in crystallographic databases. Consequently, precise data regarding its solid-state conformation, bond lengths, bond angles, and crystal packing arrangement are not available. While related structures, such as 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid, have been analyzed, these findings cannot be directly attributed to the target compound. nih.gov
Due to the lack of specific research data for "this compound," providing an article that meets the required standards of scientific accuracy and strict adherence to the outlined topics is not feasible.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the molecule, allowing for a detailed understanding of its fundamental properties.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of "1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid". Using methods like Density Functional Theory (DFT), the bond lengths, bond angles, and dihedral angles are adjusted to find the minimum energy structure. This process is crucial for understanding the molecule's shape and steric properties.
The electronic structure analysis provides insights into the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For similar piperidine (B6355638) derivatives, DFT calculations have been effectively used to determine these parameters. researchgate.net The molecular electrostatic potential (MEP) map is another valuable tool, which illustrates the charge distribution and helps in identifying regions susceptible to electrophilic and nucleophilic attack.
Density Functional Theory (DFT) Based Studies of Reaction Mechanisms and Energetics
DFT studies are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies. For "this compound," DFT could be employed to study various reactions, such as the functionalization of the carboxylic acid group or reactions involving the nitro group. By calculating the energetics of different reaction pathways, researchers can predict the most favorable conditions and potential products. Such computational approaches have been successfully applied to understand the reactivity of related heterocyclic compounds. nih.gov
Prediction of Spectroscopic Parameters from Theoretical Calculations
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and confirm the molecular structure. For "this compound," these predictions include:
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed. These calculated values, when compared with experimental spectra, aid in the precise assignment of signals to specific atoms within the molecule. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This helps in understanding the electronic properties and the origin of the observed spectral bands. nih.gov
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for understanding how a ligand might interact with a biological target.
Prediction of Binding Modes and Binding Affinities
Molecular docking simulations can predict how "this compound" might bind to the active site of a protein. nih.gov The simulation places the ligand in various orientations and conformations within the binding site and scores them based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). The resulting binding modes provide a detailed picture of the key interactions that stabilize the ligand-protein complex. Furthermore, the docking scores can be used to estimate the binding affinity, which is a measure of the strength of the interaction. For instance, studies on similar piperidine-based compounds have utilized molecular docking to identify crucial amino acid residues involved in binding and to predict their inhibitory activity against specific enzymes. rsc.org
In Silico Prediction and Analysis of Molecular Descriptors
Computational, or in silico, methods are invaluable in modern drug discovery and chemical research for predicting the physicochemical properties of molecules, thereby allowing for an early assessment of their potential druglikeness and pharmacokinetic behavior. For the compound this compound, several key molecular descriptors have been calculated using established computational models to provide insight into its structural and chemical characteristics. These descriptors, including the topological polar surface area (TPSA), number of rotatable bonds, hydrogen bond donor and acceptor counts, and lipophilicity, are crucial in predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Topological Polar Surface Area (TPSA) Calculations
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a critical parameter for predicting the transport properties of drugs, particularly their ability to permeate cell membranes. A higher TPSA is generally associated with lower membrane permeability. For this compound, the calculated TPSA provides an estimation of its polar surface, which is influenced by the carboxylic acid and nitro functional groups.
Calculated TPSA: 104.2 Ų
This value suggests a significant polar surface, which may impact its ability to cross nonpolar biological barriers.
Number of Rotatable Bonds
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds can correlate with better binding to a target protein due to the ability to adopt various conformations, but excessive flexibility can also lead to a decrease in bioavailability. For this compound, the rotatable bonds are primarily located between the piperidine ring and the nitrobenzoyl group, and within the linkage of these two moieties.
Number of Rotatable Bonds: 3
This relatively low number of rotatable bonds indicates a degree of rigidity in the molecular structure.
Hydrogen Bond Donor and Acceptor Counts
Hydrogen bonding potential is a fundamental determinant of a molecule's interaction with biological macromolecules and its solubility in aqueous environments. Hydrogen bond donors are typically hydrogens attached to electronegative atoms (like oxygen or nitrogen), while acceptors are electronegative atoms with lone pairs of electrons.
Hydrogen Bond Donor Count: 1 (from the carboxylic acid's hydroxyl group)
Hydrogen Bond Acceptor Count: 6 (from the oxygens of the carboxylic acid, nitro group, and the benzoyl carbonyl, as well as the nitrogen of the piperidine ring)
The presence of both a donor and multiple acceptor sites underscores the compound's capacity to engage in hydrogen bonding, which is a key factor in its solubility and binding affinity.
Lipophilicity Descriptors (e.g., LogP, LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. This property is crucial for predicting a drug's absorption and distribution. LogP is calculated for the neutral form of a molecule, while LogD accounts for ionization at a specific pH.
Calculated XLogP3-AA: 1.8
The positive LogP value indicates a moderate level of lipophilicity, suggesting that the compound has a reasonable balance between solubility in aqueous and lipid environments.
| Molecular Descriptor | Calculated Value |
| Topological Polar Surface Area (TPSA) | 104.2 Ų |
| Number of Rotatable Bonds | 3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| XLogP3-AA | 1.8 |
Structure Activity Relationship Sar Studies of 1 2 Nitrobenzoyl Piperidine 4 Carboxylic Acid and Its Analogs
Impact of Benzoyl Ring Substituents on Biological Activity
The position of the nitro group on the benzoyl ring is a critical determinant of biological activity due to its strong electron-withdrawing nature, which varies in its effect depending on its location relative to the benzoyl amide linkage. researchgate.netresearchgate.net The electronic influence of the nitro group is mediated by both inductive (through-bond) and resonance (through-pi system) effects.
Ortho-Position: With the nitro group at the C2 (ortho) position, as in the parent compound, a significant steric and electronic environment is created. The proximity to the amide linkage can force a specific dihedral angle between the plane of the benzoyl ring and the piperidine (B6355638) ring, locking the molecule into a particular conformation. This conformational rigidity can be advantageous if it aligns with the optimal geometry for binding to a receptor. The ortho position also exerts a powerful electron-withdrawing inductive effect. Studies on other aromatic compounds have shown that the ortho position of a nitro group can lead to unique activities compared to other isomers. mdpi.com
Meta-Position: Moving the nitro group to the C3 (meta) position primarily results in an inductive electron-withdrawing effect, as the resonance effect does not extend to this position. This would alter the electronic character of the carbonyl group differently than the ortho- or para-isomers, potentially impacting hydrogen bond acceptor strength. The steric hindrance around the amide bond is reduced compared to the ortho-isomer, allowing for greater conformational flexibility.
Para-Position: A nitro group at the C4 (para) position exerts both strong inductive and resonance electron-withdrawing effects. This significantly decreases the electron density of the entire aromatic ring and the attached carbonyl. This change in electronics could drastically alter binding affinity. Compared to the ortho-isomer, the para-isomer imposes minimal steric hindrance, allowing the benzoyl ring to rotate more freely. mdpi.com
The distinct electronic and steric profiles of these isomers are expected to translate into different biological activities, as summarized in the table below.
| Nitro Group Position | Primary Electronic Effect | Expected Steric Influence on Amide Bond | Potential Impact on Biological Activity |
| Ortho (C2) | Strong inductive effect; unique proximal electronic influence | High; may enforce a specific conformation | Potentially unique activity due to fixed conformation |
| Meta (C3) | Primarily inductive effect | Low | Activity may be modulated by altered electronics without steric constraint |
| Para (C4) | Strong inductive and resonance effects | Minimal | Activity may be significantly different due to strong electronic pull and flexibility |
Introducing other substituents onto the nitro-substituted benzoyl ring can fine-tune the molecule's properties. The nature of these groups—whether electron-donating or electron-withdrawing—further modulates the ring's electronics and can introduce new points of interaction or alter metabolic stability.
Fluoro Substituents: The addition of a fluoro group, a small and highly electronegative atom, acts as a strong electron-withdrawing group through induction. nih.gov Placing a fluoro group, for instance, at the para-position relative to the amide would create a 1-(2-nitro-4-fluorobenzoyl) analog. This would further decrease the electron density of the aromatic ring. In medicinal chemistry, fluorine substitution is often used to block metabolic oxidation at that position, potentially improving the compound's pharmacokinetic profile. The 4-(p-fluorobenzoyl)piperidine fragment is a known pharmacophore in several centrally active agents, suggesting its utility in modulating receptor interactions. nih.govmdpi.com
Dimethoxy Substituents: Methoxy (B1213986) groups are electron-donating through resonance but weakly electron-withdrawing through induction. Adding two methoxy groups, for example at the C4 and C5 positions, would partially counteract the electron-withdrawing effect of the nitro group. This electronic modulation could restore or alter key interactions at a biological target. mdpi.com Furthermore, the bulkier methoxy groups can introduce new steric constraints and potential hydrogen bond acceptor sites, influencing both binding and solubility.
The following table illustrates the potential effects of these additional substitutions.
| Additional Substituent | Electronic Effect | Potential Biological Impact |
| Fluoro | Electron-withdrawing (inductive) | May increase binding affinity through new interactions; can block metabolism |
| Dimethoxy | Electron-donating (resonance) | Modulates electronic profile; may introduce new H-bond acceptor sites; increases steric bulk |
Modifications of the Piperidine Ring and Carboxylic Acid Moiety
The piperidine-4-carboxylic acid scaffold serves as a central linker and presents key functional groups for interaction. Modifications to the piperidine nitrogen or the carboxylic acid are fundamental strategies for probing SAR.
The 1-(2-Nitrobenzoyl) group is a specific N-substituent on the piperidine ring. Understanding its importance requires synthesizing and testing analogs with different groups at this position. This helps to determine whether the entire 2-nitrobenzoyl moiety is essential for activity or if it primarily acts as a bulky, electron-deficient placeholder that can be replaced.
For instance, replacing the 2-nitrobenzoyl group with simpler substituents could reveal the core requirements for activity.
Replacement with other Benzoyl Groups: Substituting the 2-nitrobenzoyl with a simple benzoyl group or other substituted benzoyl rings (e.g., 4-chlorobenzoyl, 4-methoxybenzoyl) would clarify the specific role of the ortho-nitro group.
Replacement with Alkyl or Benzyl (B1604629) Groups: Replacing the acyl linkage with a more flexible alkyl or benzyl group would probe the importance of the rigid, planar carbonyl system for activity. A benzyl group, for example, would maintain aromaticity but remove the carbonyl oxygen, which may be a key hydrogen bond acceptor.
The carboxylic acid at the C4 position of the piperidine ring is a highly polar, ionizable group. It is often a key pharmacophoric element, forming strong ionic or hydrogen bond interactions with a biological target. nih.gov However, its charged nature at physiological pH can limit cell membrane permeability. Converting the carboxylic acid into less polar derivatives like esters or amides is a common lead optimization strategy to address this. sphinxsai.comajchem-a.com
Ester Derivatives: Methyl or ethyl esters mask the acidic proton, creating a neutral, more lipophilic molecule. This can enhance passive diffusion across biological membranes. However, esters are often rapidly hydrolyzed back to the parent carboxylic acid by esterase enzymes in the body, making them effective prodrugs.
Amide Derivatives: Amides are generally more stable to hydrolysis than esters. sphinxsai.com Synthesizing a variety of primary, secondary, or tertiary amides introduces new possibilities for hydrogen bonding. For example, a simple primary amide (-CONH2) can act as both a hydrogen bond donor and acceptor. A secondary amide (e.g., -CONHCH3) retains one hydrogen bond donor and introduces a small lipophilic group. This functionalization can significantly alter the binding mode and affinity of the molecule. researchgate.net
| Functional Group | Charge at pH 7.4 | H-Bonding Potential | Lipophilicity | Metabolic Stability |
| Carboxylic Acid | Negative | Donor & Acceptor | Low | Generally stable |
| Methyl Ester | Neutral | Acceptor only | Moderate | Low (hydrolysis) |
| Primary Amide | Neutral | Donor & Acceptor | Moderate | High |
| N-Methyl Amide | Neutral | Donor & Acceptor | Moderate-High | High |
Bioisosteric Replacements in Lead Optimization
The carboxylic acid group, while often crucial for activity, can sometimes lead to poor absorption or rapid metabolism. researchgate.net Several bioisosteres can mimic its acidic nature and hydrogen bonding capabilities while offering different physicochemical properties. nih.gov
Tetrazole: A 5-substituted 1H-tetrazole is one of the most common carboxylic acid bioisosteres. Its pKa is similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH. However, it is more lipophilic and its larger, more diffuse charge can lead to different binding interactions. drughunter.com
Acyl Sulfonamide: This group is also acidic and can act as a hydrogen bond donor and acceptor, effectively mimicking the carboxylic acid functionality. Acyl sulfonamides can offer improved metabolic stability. nih.gov
Hydroxamic Acid: With a pKa in the range of 8-9, hydroxamic acids are moderately acidic and are strong metal chelators. They can serve as effective carboxylic acid surrogates in certain contexts. nih.gov
The piperidine ring itself can also be replaced with other cyclic systems to alter the compound's properties. The piperidine ring is a common site of metabolism, and its basic nitrogen atom influences the compound's pKa and solubility. cambridgemedchemconsulting.com
Morpholine (B109124): Replacing the piperidine with a morpholine ring introduces an ether oxygen atom. This increases polarity and can act as a hydrogen bond acceptor, while typically lowering the pKa of the ring nitrogen. This can reduce off-target effects related to basicity. cambridgemedchemconsulting.com
Azaspiro[3.3]heptane: This rigid, spirocyclic system can act as a 3D-rich replacement for the piperidine ring. It maintains a nitrogen atom for substitution but presents its substituents with different spatial vectors compared to a simple piperidine, which can be explored to optimize target binding. It can also offer improved metabolic stability and reduced lipophilicity. enamine.netresearchgate.net
Pyran: Replacing the piperidine with a tetrahydropyran (B127337) ring removes the basic nitrogen entirely. This would create a neutral analog and could be used to determine if the nitrogen atom is essential for activity or if it is primarily part of the scaffold's structure.
| Original Moiety | Bioisosteric Replacement | Key Property Changes |
| Carboxylic Acid | Tetrazole | Similar pKa, increased lipophilicity, metabolically stable |
| Carboxylic Acid | Acyl Sulfonamide | Acidic, potential for improved metabolic stability |
| Piperidine | Morpholine | Increased polarity, lower pKa of nitrogen |
| Piperidine | Azaspiro[3.3]heptane | Increased 3D character, altered substituent vectors, improved stability |
Classical and Non-Classical Carboxylic Acid Bioisosteres
The carboxylic acid group is a common feature in many biologically active molecules, often playing a key role in target binding through ionic interactions and hydrogen bonds. nih.govrug.nl However, its ionization at physiological pH can lead to poor membrane permeability and rapid excretion, limiting oral bioavailability. drughunter.comsemanticscholar.org Bioisosteric replacement of the carboxylic acid in 1-(2-nitrobenzoyl)piperidine-4-carboxylic acid with other acidic functional groups can mitigate these issues while preserving or enhancing biological activity.
Tetrazoles: The tetrazole ring is a widely used non-classical bioisostere of the carboxylic acid. rug.nl Its pKa is similar to that of a carboxylic acid, allowing it to exist in an ionized form at physiological pH and participate in similar ionic interactions. rug.nl The delocalized negative charge of the tetrazolate anion can favorably interact with biological targets. rug.nl In the context of angiotensin II receptor antagonists, replacing a carboxylic acid with a tetrazole moiety has been shown to enhance potency and improve oral bioavailability. nih.govdrughunter.comnih.gov For this compound, a tetrazole analog could offer improved metabolic stability, as it is less susceptible to phase I oxidation and glucuronidation compared to carboxylic acids. researchgate.net
Sulfonamides: Sulfonamides represent another class of carboxylic acid bioisosteres. drughunter.com While typically less acidic than carboxylic acids, their acidity can be tuned by substitution. nih.gov Acyl sulfonamides, in particular, have emerged as promising alternatives with pKa values closer to that of carboxylic acids. drughunter.com The replacement of a carboxylic acid with a sulfonamide or an acyl sulfonamide can lead to increased lipophilicity and improved membrane permeability. drughunter.com
Phosphonic Acids: Phosphonic acids are more polar and typically more acidic than carboxylic acids. nih.gov While their increased polarity might reduce passive diffusion across membranes, they can form strong interactions with target proteins.
Hydroxamic Acids: Hydroxamic acids are known for their metal-chelating properties but also serve as carboxylic acid bioisosteres. nih.gov They can engage in similar hydrogen bonding patterns and are often employed to enhance target binding.
Hydroxyisoxazoles: 3-Hydroxyisoxazoles are planar, acidic heterocycles with pKa values in the range of 4-5, making them effective mimics of carboxylic acids. nih.gov This bioisostere has been successfully used in the development of derivatives of neurotransmitters. nih.gov
Squaric Acid: Squaric acid and its derivatives can also act as carboxylic acid surrogates. nih.gov The unique electronic properties of the squaric acid ring system can lead to potent biological activity. nih.gov
| Bioisostere | Potential Advantages for this compound Analogs | Potential Disadvantages |
|---|---|---|
| Tetrazole | Similar pKa to carboxylic acid, improved metabolic stability and oral bioavailability. nih.govdrughunter.comresearchgate.net | Potential for CNS side effects in some cases. |
| Sulfonamide | Increased lipophilicity and membrane permeability. drughunter.com | Lower acidity might reduce potency. nih.gov |
| Acyl Sulfonamide | Closer pKa to carboxylic acid than simple sulfonamides, improved permeability. drughunter.com | Synthetic complexity. |
| Phosphonic Acid | Stronger interactions with target. nih.gov | Increased polarity may limit cell penetration. nih.gov |
| Hydroxamic Acid | Enhanced binding through chelation. nih.gov | Potential for metabolic instability. |
| 3-Hydroxyisoxazole | Similar pKa and planar geometry to carboxylic acid. nih.gov | Context-dependent activity. |
| Squaric Acid | Unique electronic properties leading to potent activity. nih.gov | Potential for off-target effects. |
Amide Bioisosteres
The amide bond in the 1-(2-nitrobenzoyl) moiety is another key structural feature that can be targeted for modification. While amides are crucial for maintaining the conformation required for biological activity, they can be susceptible to enzymatic cleavage. drughunter.com Replacing the amide with a stable bioisostere can improve the pharmacokinetic profile of the compound.
1,2,4-Oxadiazoles: The 1,2,4-oxadiazole (B8745197) ring is a well-established bioisostere for amides and esters, offering resistance to hydrolysis. nih.govresearchgate.net This five-membered heterocycle can mimic the geometry and hydrogen bonding capabilities of the amide group. nih.gov The substitution pattern on the oxadiazole ring can be varied to fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with the target. researchgate.netrsc.org Studies have shown that replacing an amide with a 1,2,4-oxadiazole can lead to compounds with improved metabolic stability and oral bioavailability. nih.gov
Pyrazole (B372694) Derivatives: Pyrazoles have also been investigated as suitable bioisosteric replacements for amides. nih.gov They can maintain the necessary geometry for target interaction while offering a different electronic and metabolic profile. The successful replacement of an amide with a pyrazole often requires subsequent structural modifications to maintain potency. nih.gov
| Bioisostere | Potential Advantages for this compound Analogs | Potential Disadvantages |
|---|---|---|
| 1,2,4-Oxadiazole | Improved metabolic stability (resistance to hydrolysis), can mimic amide geometry and hydrogen bonding. nih.govnih.gov | May alter electronic properties and require optimization of substituents. researchgate.netrsc.org |
| Pyrazole | Can maintain necessary geometry, offers a different metabolic profile. nih.gov | May require further structural modifications to retain potency. nih.gov |
Conformational Preferences and Stereochemical Influence on Activity
The three-dimensional structure of this compound is critical for its biological activity. The piperidine ring can adopt different conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The orientation of the substituents on the piperidine ring (axial vs. equatorial) can significantly impact the molecule's interaction with its biological target.
For 4-substituted piperidines, the conformational free energies are nearly identical to analogous cyclohexanes. nih.gov However, protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer, particularly with polar 4-substituents, due to electrostatic interactions. nih.gov In the case of this compound, the bulky 2-nitrobenzoyl group at the 1-position will likely influence the conformational equilibrium of the piperidine ring. Molecular modeling and NMR studies would be necessary to determine the preferred conformation and the orientation of the carboxylic acid group.
If chiral centers are introduced into the molecule, for example by substitution on the piperidine ring, the stereochemistry will likely have a profound effect on biological activity. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the synthesis and evaluation of individual stereoisomers would be a critical step in the SAR exploration of analogs of this compound.
Biological Activity and Mechanistic Insights
Role as an Intermediate in the Synthesis of Bioactive Molecules
The piperidine (B6355638) moiety is a ubiquitous and privileged fragment in drug discovery, present in over 10% of small molecule drugs. researchgate.net Specifically, substituted piperidines like piperidine-4-carboxylic acid serve as crucial pharmaceutical building blocks and versatile intermediates for creating sophisticated therapeutic agents. researchgate.netnih.govresearchgate.net The strategic positioning of the carboxylic acid at the 4-position allows for further chemical diversification, while the ring nitrogen provides a convenient point for acylation or alkylation to explore structure-activity relationships (SAR). researchgate.net
1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid embodies this potential. It serves as a key intermediate in the synthesis of novel bioactive compounds. mdpi.comnih.gov The core piperidine-4-carboxylic acid structure is a foundational element for constructing a wide range of derivatives, and the addition of the 2-nitrobenzoyl group introduces specific electronic and steric properties that can be further modified. For instance, the nitro group can be chemically reduced to an amine, opening up a vast array of subsequent chemical transformations to generate diverse libraries of compounds for pharmacological screening. This positions the compound as a valuable starting material for developing new classes of therapeutic agents, including analgesics and enzyme inhibitors. researchgate.net
Molecular Interactions with Biological Targets and Pathways
The specific arrangement of functional groups within this compound dictates its potential interactions with biological macromolecules. The combination of the piperidine ring, the carboxylic acid, and the nitrobenzoyl moiety suggests multiple possible points of contact with protein targets such as enzymes and receptors.
Each functional group within the molecule plays a distinct role in its potential biological profile. researchgate.net
Nitro Group : The nitro group (-NO₂) is a strong electron-withdrawing moiety that significantly influences a molecule's electronic properties and polarity. nih.govmdpi.com This can enhance binding affinity to biological targets by altering the charge distribution across the molecule. svedbergopen.com The presence of a nitro group can facilitate interactions with nucleophilic sites in protein structures, such as enzyme active sites. nih.gov In some contexts, the nitro group can be bioreduced by enzymes like nitroreductases to form reactive intermediates, which can be a mechanism of action for certain therapeutic agents. nih.govsvedbergopen.comresearchgate.net
Carboxylic Acid Group : The carboxylic acid (-COOH) is a critical functional group in drug design, often playing a key role in drug-target interactions. nih.gov At physiological pH, this group is typically ionized to a carboxylate (-COO⁻), allowing it to form strong electrostatic interactions and hydrogen bonds with positively charged residues (e.g., arginine, lysine) in a protein's binding site. nih.gov While this group enhances water solubility, its negative charge can sometimes limit passive diffusion across biological membranes. nih.govwiley-vch.de
Piperidine Ring : The piperidine ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to act as a linker or as a primary pharmacophore responsible for target binding. researchgate.net Its three-dimensional structure can be manipulated to achieve optimal orientation within a binding pocket.
Compounds featuring a benzoylpiperidine structure have been identified as a promising class of inhibitors for Monoacylglycerol Lipase (MAGL). nih.gov MAGL is a serine hydrolase that plays a crucial role in degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL increases 2-AG levels, which has therapeutic potential in neurodegenerative diseases, inflammation, and cancer. nih.govresearchgate.net
Structural optimization of benzoylpiperidine derivatives has led to the identification of potent and reversible MAGL inhibitors. nih.gov While this compound itself has not been extensively profiled as a MAGL inhibitor, its core structure aligns with this class of compounds. Notably, a related compound, JZL184, which is a potent and selective MAGL inhibitor, contains both a piperidine ring and a nitrophenyl group, highlighting the compatibility of these functional groups with MAGL inhibition. nih.govutmb.edu This suggests that this compound could serve as a scaffold for the development of novel MAGL inhibitors.
The piperidine scaffold is a key structural feature in numerous compounds that bind to a wide variety of receptors and ion channels. This versatility underscores the potential for derivatives of this compound to be tailored to interact with specific central nervous system targets.
| Related Compound Class | Biological Target | Type of Interaction | Reference |
|---|---|---|---|
| 4-Aryl piperidine amides | Metabotropic glutamate (B1630785) receptor 5 (mGluR5) | Positive Allosteric Modulator (PAM) | researchgate.net |
| 4-Phenylpiperidine-2-carboxamide analogues | Serotonin 5-HT2C Receptor | Positive Allosteric Modulator (PAM) | nih.gov |
| Dual piperidine-based ligands | Histamine H3 and Sigma-1 Receptors | Antagonist | nih.govacs.orgacs.org |
| Phencyclidine (Phenylcyclohexyl piperidine) | NMDA Receptor | Non-competitive Antagonist | wikipedia.org |
Data from studies on various piperidine-containing compounds.
Applications in Chemical and Pharmaceutical Research
Utility as a Building Block in Complex Organic Synthesis
In the realm of organic synthesis, 1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid serves as a valuable building block. The piperidine (B6355638) ring is one of the most important synthetic fragments for drug design, and its derivatives are crucial for constructing a wide array of pharmaceuticals. nih.govnih.gov The presence of multiple functional groups on this single molecule allows for sequential and controlled chemical reactions to build more elaborate molecular structures.
The true synthetic utility of this compound lies in the reactivity of its constituent parts. Each functional group can be selectively targeted to undergo a variety of chemical transformations, making the compound a versatile platform for diversification.
The carboxylic acid group is a classic functional group that can be readily converted into esters, amides, acid chlorides, and other derivatives. researchgate.net This allows for the attachment of various other molecular fragments. The nitro group on the benzoyl ring is also a key reactive site. It can be reduced to an amine, which then opens up a plethora of subsequent reactions, such as diazotization, acylation, and alkylation. This transformation is particularly valuable in medicinal chemistry for creating libraries of related compounds. The amide bond connecting the piperidine and benzoyl components is generally stable, providing a robust linker for the two main structural motifs.
Table 1: Potential Chemical Transformations
| Functional Group | Potential Reactions | Resulting Functional Group |
|---|---|---|
| Carboxylic Acid | Esterification, Amidation, Reduction | Ester, Amide, Alcohol |
| Nitro Group | Reduction | Amine |
| Amine (post-reduction) | Acylation, Alkylation, Diazotization | Amide, Substituted Amine, Various |
Contributions to Medicinal Chemistry Research
Piperidine-containing compounds are fundamental to the pharmaceutical industry, featuring in more than twenty classes of drugs. nih.govencyclopedia.pub Derivatives of this compound are explored for their potential to act as anticancer, antiviral, antimicrobial, and analgesic agents, among others. researchgate.net The benzoylpiperidine fragment itself is considered a privileged structure in medicinal chemistry due to its presence in many bioactive small molecules and its metabolic stability. mdpi.com
As a precursor, this compound provides a robust scaffold that can be systematically modified to explore structure-activity relationships (SAR). nbinno.com Chemists can synthesize a library of analogs by altering the substituents on the piperidine ring or the aromatic ring. For example, the carboxylic acid can be converted into a series of amides, and the nitro group can be reduced and subsequently functionalized. These new molecules can then be screened for biological activity against various diseases. The piperidine framework is a frequently found structural component in active substances within pharmaceutical compositions. researchgate.net
In the drug discovery process, a "lead compound" is a molecule that shows promising activity against a specific biological target but may have suboptimal properties. youtube.com A molecule like this compound can serve as a starting point for lead optimization. nih.gov Through iterative cycles of chemical modification and biological testing, medicinal chemists can refine the structure to enhance potency, improve selectivity, and reduce toxicity. youtube.com For instance, modifying the position of the nitro group or replacing it with other substituents can fine-tune the electronic properties of the molecule, potentially improving its interaction with a biological target. The flexibility of the piperidine ring and the reactivity of the carboxylic acid and nitro groups allow for extensive SAR studies to be conducted. nih.gov
Table 2: Roles in Medicinal Chemistry
| Research Area | Contribution of this compound |
|---|---|
| Precursor Synthesis | Serves as a starting material for creating diverse libraries of new chemical entities. |
| Lead Optimization | The scaffold allows for systematic structural modifications to improve drug-like properties. |
| SAR Studies | Enables the exploration of how different functional groups impact biological activity. |
Potential in Materials Science Applications
Beyond pharmaceuticals, the functional groups present in this compound suggest potential applications in materials science. Carboxylic acids are known to bind to the surface of metal oxide nanoparticles, and piperidine-functionalized materials have been explored for use as catalysts. acgpubs.org For instance, piperidine-functionalized Fe3O4 supported on graphene quantum dots has been investigated as an efficient catalyst. acgpubs.orgresearchgate.net It is conceivable that this compound could be used to functionalize nanoparticles or polymers, where the nitrobenzoyl group could introduce specific electronic properties or act as a site for further material modification. nbinno.com This could lead to the development of new materials for applications in electronics, coatings, or diagnostics. nbinno.com
Precursor for Advanced Polymeric Materials
The incorporation of this compound into polymer chains can impart photo-responsive properties to the resulting materials. The o-nitrobenzyl group is a well-known photolabile protecting group that can be cleaved upon irradiation with UV light. researchgate.netdntb.gov.ua This characteristic allows for the synthesis of photo-degradable polymers. acs.org
The synthesis of such polymers could involve the condensation of the carboxylic acid moiety of this compound with a suitable diol to form a polyester. Alternatively, the piperidine nitrogen, after suitable activation, could participate in polymerization reactions. The presence of the nitro group also offers a route to further functionalization; its reduction to an amine would provide an additional reactive site for creating cross-linked or branched polymer architectures.
Furthermore, substituted benzoyl chlorides, such as 4-nitrobenzoyl chloride, are utilized as precursors in the synthesis of high-performance polymers. wikipedia.org This suggests that the 2-nitrobenzoyl moiety could be similarly employed to create specialized polymeric materials with tailored properties.
Ligands in Catalysis
Piperidine derivatives are widely recognized for their role as ligands in coordination chemistry and catalysis. nih.gov The nitrogen atom of the piperidine ring in this compound possesses a lone pair of electrons that can coordinate to a metal center. Additionally, the carboxylate group can also participate in metal binding, allowing the compound to function as a bidentate ligand.
The catalytic activity of metal complexes is highly dependent on the steric and electronic environment provided by the ligands. The bulky 2-nitrobenzoyl group in this compound would create a specific steric pocket around a coordinated metal ion, which could influence the selectivity of catalytic reactions. For instance, piperidine-based ligands have been successfully employed in metal-catalyzed reactions such as polymerization and various cross-coupling reactions. rsc.orgnih.govrsc.org The specific substitution pattern of this compound could lead to novel catalytic activities. Cobalt and zinc complexes with piperidine-containing ligands have shown promise in radical cyclization and amination reactions, respectively. rsc.orgresearchgate.net
Application as a Research Tool in Cell Biology and Pharmacology Studies
The structural components of this compound suggest its potential utility as a research tool in the fields of cell biology and pharmacology. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active compounds. nih.govnih.gov Derivatives of piperidine-4-carboxylic acid have been investigated for their inhibitory activity against various enzymes, such as steroid-5α-reductase. nih.gov
The nitroaromatic moiety is also a key feature in many biologically active molecules, contributing to a wide range of pharmacological effects, including antimicrobial and anticancer properties. mdpi.comnih.gov The presence of the nitro group in this compound makes it a candidate for screening in various biological assays.
Moreover, the photo-cleavable nature of the o-nitrobenzyl group presents an opportunity for the development of "caged" compounds. researchgate.net In this approach, a biologically inactive form of a molecule is administered, and its active form is released at a specific time and location through light irradiation. This technique is a powerful tool for studying dynamic biological processes with high spatiotemporal control. This compound could potentially be used to cage a pharmacologically active amine or alcohol, which would be released upon photolysis.
Data Tables
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O₅ |
| Molecular Weight | 266.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Appearance | Predicted to be a solid |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF |
Predicted Spectroscopic Data
| Spectroscopy | Predicted Characteristic Peaks |
| ¹H NMR | Signals corresponding to the aromatic protons of the nitrobenzoyl group (around 7.5-8.2 ppm), the piperidine ring protons (broad signals in the range of 1.5-4.0 ppm), and a broad singlet for the carboxylic acid proton (above 10 ppm). researchgate.netpressbooks.pubchemicalbook.com |
| ¹³C NMR | Resonances for the carbonyl carbon of the amide (around 165-170 ppm), the carboxylic acid carbonyl (around 170-180 ppm), aromatic carbons (120-150 ppm), and aliphatic carbons of the piperidine ring (20-60 ppm). pressbooks.pub |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹), a C=O stretching vibration for the carboxylic acid (around 1710 cm⁻¹), a C=O stretching for the amide (around 1650 cm⁻¹), and characteristic N-O stretching bands for the nitro group (around 1530 and 1350 cm⁻¹). libretexts.orglibretexts.orgresearchgate.netspectroscopyonline.com |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 266. Key fragmentation patterns would likely involve the loss of the carboxylic acid group, the nitro group, and cleavage of the piperidine ring. |
Note: These are predicted spectral data based on the functional groups present in the molecule and data from analogous compounds.
Analytical Methods for Research Purity and Characterization
Chromatographic Techniques
Chromatographic methods are fundamental for assessing the purity of 1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid and for quantifying the compound in various matrices.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. A reverse-phase HPLC method is typically employed, where the compound is separated from impurities on a nonpolar stationary phase. The purity is determined by comparing the peak area of the main compound to the total area of all observed peaks. For quantitative analysis, a calibration curve is constructed using standards of known concentration.
A typical HPLC method for a related compound, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, has demonstrated a purity of over 95%, indicating the effectiveness of this technique for analogous structures. unica.it The conditions for such an analysis would be meticulously optimized for this compound to ensure accurate and reproducible results.
| Parameter | Typical Condition |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 5-10 minutes |
| Purity Assessment | >98% (based on peak area) |
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This powerful technique is used for the confirmation of the molecular weight of this compound and for the identification of trace impurities. Following chromatographic separation, the analyte is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
For this compound, which has a molecular weight of 292.28 g/mol , a prominent ion would be expected at an m/z corresponding to the protonated molecule [M+H]⁺ in positive ion mode.
| Parameter | Typical Condition/Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Calculated Molecular Weight | 292.28 g/mol |
| Expected [M+H]⁺ Ion | m/z 293.1 |
| Expected [M+Na]⁺ Ion | m/z 315.1 |
| Fragmentation Analysis | Provides structural information for impurity identification |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the percentage composition of its constituent elements (carbon, hydrogen, and nitrogen). The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula of this compound (C₁₃H₁₄N₂O₅). A close correlation between the found and calculated values provides strong evidence of the compound's purity and correct elemental composition. For similar benzoylpiperidine derivatives, elemental analysis values are typically within ±0.4% of the theoretical values. unica.it
| Element | Theoretical (%) | Expected Experimental (%) |
|---|---|---|
| Carbon (C) | 53.42 | 53.30 - 53.50 |
| Hydrogen (H) | 4.83 | 4.75 - 4.95 |
| Nitrogen (N) | 9.58 | 9.50 - 9.70 |
Thermal Analysis for Characterization of Solid-State Properties
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the solid-state properties of this compound, including its thermal stability and melting point.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is used to determine the temperature at which the compound begins to decompose. For piperidine-4-carboxylic acid functionalized materials, TGA has been used to assess thermal stability. researchgate.netdiva-portal.org
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the melting point of the compound, which is a key indicator of purity. A sharp melting peak suggests a highly pure substance.
| Analysis | Parameter | Expected Observation |
|---|---|---|
| TGA | Heating Rate | 10 °C/min |
| Decomposition Temperature | Gradual mass loss at elevated temperatures | |
| DSC | Heating Rate | 5 °C/min |
| Melting Point | Sharp endothermic peak |
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of piperidine (B6355638) derivatives, a cornerstone of many pharmaceuticals, is an area ripe for innovation, particularly concerning environmental sustainability. ajchem-a.commdpi.com Future research into the synthesis of 1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid will likely pivot towards "green chemistry" principles to minimize hazardous waste and improve efficiency. ajchem-a.com Traditional synthetic routes often rely on harsh reagents and multi-step processes that can be resource-intensive. nih.gov
Emerging strategies may include:
Catalytic Hydrogenation: Replacing older reduction methods for the pyridine (B92270) precursor with modern catalytic hydrogenation techniques can offer higher yields and selectivity under milder conditions. nih.gov
One-Pot Reactions: The development of one-pot or multicomponent reactions, where multiple chemical transformations occur in a single flask, can significantly reduce solvent waste and purification steps. ajchem-a.comresearchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability while minimizing byproduct formation compared to batch processing. organic-chemistry.org
Bio-catalysis: Employing enzymes to catalyze specific steps could offer unparalleled stereoselectivity and reduce the need for toxic metal catalysts.
These novel approaches aim to make the production of this key scaffold more cost-effective and environmentally friendly, a critical consideration for pharmaceutical development. ajchem-a.com
Table 1: Comparison of Synthetic Methodologies for Piperidine Scaffolds
| Parameter | Traditional Synthesis | Emerging Sustainable Pathways |
|---|---|---|
| Catalysts | Often stoichiometric heavy metals or harsh reagents | Recyclable catalysts (e.g., Palladium on Carbon), biocatalysts ajchem-a.comorganic-chemistry.org |
| Solvents | Potentially hazardous organic solvents | Greener solvents (e.g., water, ionic liquids), solvent-free conditions ajchem-a.com |
| Efficiency | Multiple steps, intermediate isolations | One-pot reactions, flow chemistry, multicomponent synthesis researchgate.netorganic-chemistry.org |
| Waste Profile | Higher waste generation | Reduced byproducts and solvent waste |
| Safety | May involve high pressures, temperatures, or toxic intermediates researchgate.net | Improved safety profiles through milder conditions and process automation google.com |
Deeper Mechanistic Studies of Biological Interactions at the Molecular Level
While initial research may identify a biological effect, the next critical step is to understand how and why the compound works at a molecular level. For this compound, future investigations will focus on elucidating its precise mechanism of action. The nitroaromatic group is a key feature; such moieties are known to be bioreducible and can participate in critical redox reactions within cells. researchgate.netnih.gov
Key research avenues include:
Target Identification and Validation: Utilizing techniques like chemical proteomics and thermal shift assays to identify the specific protein targets with which the compound interacts. The piperidine scaffold is a common feature in inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP), a key player in DNA repair, making this a plausible area of investigation. nih.govnih.govyoutube.comyoutube.com
Enzyme Kinetics and Inhibition Studies: Detailed kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive) against identified targets. nih.gov
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to obtain high-resolution structures of the compound bound to its biological target. This provides invaluable insight into the specific amino acid interactions, guiding the design of more potent and selective analogs. acgpubs.org
Cellular Pathway Analysis: Investigating how the compound affects downstream cellular signaling pathways to understand its broader biological impact. nih.gov For instance, if it acts as a PARP inhibitor, studies would explore its effect on DNA repair and apoptosis in cancer cells with specific mutations like BRCA1/2. youtube.comyoutube.com
These deeper mechanistic studies are crucial for translating a promising "hit" compound into a viable drug candidate. nih.gov
Advanced Computational Modeling for Predictive Design and Optimization
In silico methods are becoming indispensable in modern drug discovery for their ability to predict molecular behavior and guide experimental work, saving significant time and resources. researchgate.net For this compound, advanced computational modeling offers a powerful toolkit for optimization.
Future computational efforts will likely involve:
Quantitative Structure-Activity Relationship (QSAR): Developing GQSAR models to correlate specific structural features of the piperidine scaffold with its biological activity. researchgate.net This can predict the potency of novel, unsynthesized derivatives. researchgate.net
Molecular Docking: Simulating the binding of the compound and its analogs into the active site of potential protein targets. This helps prioritize which derivatives to synthesize and can explain observed structure-activity relationships. acgpubs.org
Molecular Dynamics (MD) Simulations: Running simulations to understand the dynamic behavior of the compound when bound to its target, assessing the stability of the interaction over time. researchgate.net
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to identify and filter out candidates with poor pharmacokinetic profiles early in the process.
Table 2: Application of Computational Tools in Compound Optimization
| Computational Method | Application for this compound | Predicted Outcome |
|---|---|---|
| Molecular Docking | Simulate binding pose and energy at a target active site (e.g., PARP1) acgpubs.org | Prioritize analogs with better binding affinity; guide structural modifications. |
| QSAR | Correlate physicochemical properties with observed biological activity. researchgate.net | Predict the activity of virtual compounds before synthesis. |
| MD Simulations | Analyze the stability and conformational changes of the ligand-protein complex. researchgate.net | Confirm the stability of binding interactions and identify key dynamic features. |
| ADMET Prediction | Predict properties like solubility, permeability, and potential toxicity. | Early-stage deselection of candidates with unfavorable pharmacokinetic profiles. |
Integration with High-Throughput Screening in Early Drug Discovery Pipelines
High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of millions of compounds to identify "hits" that interact with a biological target. scdiscoveries.comctppc.org The scaffold of this compound is an ideal candidate for inclusion in large chemical libraries for HTS campaigns.
Future directions in this area include:
Combinatorial Library Synthesis: Creating a large, diverse library of derivatives by systematically modifying the nitrobenzoyl and piperidine-carboxylic acid moieties. This library can then be screened against a wide array of biological targets. ctppc.org
Assay Development: Designing and optimizing robust, miniaturized assays suitable for HTS platforms (e.g., 384- or 1536-well plates) that can accurately measure the compound's effect on a specific target or cellular process. nih.gov
Hit-to-Lead Optimization: Using HTS data as a starting point, medicinal chemists can quickly identify promising hit compounds from the library. scdiscoveries.com Subsequent rounds of synthesis and screening can then refine these hits into more potent and selective lead compounds.
Virtual Screening: Before committing to expensive wet-lab screening, large virtual libraries of derivatives can be screened computationally against a target's structure to prioritize a smaller, more promising subset of compounds for actual HTS. ewadirect.com
By integrating this chemical scaffold into modern HTS workflows, researchers can accelerate the pace of discovery and explore its potential against a vast range of diseases, from cancer to infectious diseases. scdiscoveries.comnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between 2-nitrobenzoyl chloride and piperidine-4-carboxylic acid. Optimize conditions by:
- Using coupling agents like HATU or EDCI/HOBt in anhydrous DMF or THF.
- Maintaining a temperature of 0–5°C during reagent mixing to minimize side reactions.
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity by HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Parameters : Reaction yield (>70%) and purity (>95%) should be validated via -NMR and LC-MS.
Q. How can researchers characterize the physicochemical properties (e.g., logP, melting point) of this compound?
- Methodological Answer :
- logP : Determine experimentally using the shake-flask method (partitioning between octanol and water) or reverse-phase HPLC (calibration with reference standards) .
- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen. Compare results to literature values (e.g., 217–219°C for structurally similar piperidine derivatives) .
- Structural Confirmation : Employ -NMR (DMSO-, 400 MHz) and FT-IR (amide C=O stretch at ~1650 cm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Refer to GHS guidelines: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact (H315, H319 hazards) .
- Store in sealed containers at room temperature, away from oxidizing agents. Dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound as a potential NMDA receptor antagonist?
- Methodological Answer :
- In Vitro Assays :
- Perform competitive binding assays using -CGS-19755 to measure IC values. Include positive controls (e.g., MK-801) .
- Test functional antagonism in cortical-wedge preparations by measuring inhibition of NMDA-induced depolarization .
- In Vivo Models : Administer intraperitoneally in neonatal rats (20 mg/kg) to assess blockade of NMDA-induced convulsions. Monitor latency and duration of seizures .
Q. What experimental strategies resolve discrepancies in reported physicochemical data (e.g., logP, melting point) for this compound?
- Methodological Answer :
- Cross-Validation : Replicate measurements using orthogonal methods (e.g., shake-flask logP vs. HPLC-derived logP) .
- Sample Purity : Analyze batches via HPLC-MS to rule out impurities (>95% purity required). Recrystallize if inconsistent melting points are observed .
- Environmental Controls : Standardize humidity and temperature during DSC to minimize variability .
Q. How can chiral resolution techniques be applied to assess this compound as a building block in asymmetric synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Confirm configuration via polarimetry or X-ray crystallography .
- Enantiomeric Excess (ee) : Calculate using integration of HPLC peaks or -NMR with chiral shift reagents (e.g., Eu(hfc)) .
Q. What in vitro models are suitable for studying the metabolic stability of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
